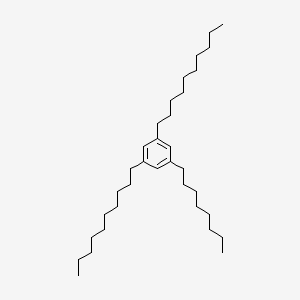
1,3-Didecyl-5-octylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Didecyl-5-octylbenzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where the benzene ring is substituted with two decyl groups and one octyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industrial and research fields.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Didecyl-5-octylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and alkyl chlorides into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,3-Didecyl-5-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkylbenzenes with shorter alkyl chains.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of alkyl side chains.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction reactions.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids with varying lengths of alkyl chains.
Reduction: Alkylbenzenes with shorter alkyl chains.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1,3-Didecyl-5-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
作用機序
The mechanism of action of 1,3-Didecyl-5-octylbenzene involves its interaction with hydrophobic environments, such as biological membranes. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity and function. This property is exploited in various applications, including drug delivery and membrane studies.
類似化合物との比較
Similar Compounds
Octylbenzene: A simpler alkylbenzene with a single octyl group attached to the benzene ring.
Didecylbenzene: Contains two decyl groups attached to the benzene ring.
Uniqueness
1,3-Didecyl-5-octylbenzene is unique due to the presence of both decyl and octyl groups, which confer distinct physical and chemical properties. The combination of these alkyl groups enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile compared to its simpler counterparts.
特性
CAS番号 |
87969-88-8 |
|---|---|
分子式 |
C34H62 |
分子量 |
470.9 g/mol |
IUPAC名 |
1,3-didecyl-5-octylbenzene |
InChI |
InChI=1S/C34H62/c1-4-7-10-13-16-18-21-24-27-33-29-32(26-23-20-15-12-9-6-3)30-34(31-33)28-25-22-19-17-14-11-8-5-2/h29-31H,4-28H2,1-3H3 |
InChIキー |
AMQGHJFBFMCPQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=CC(=C1)CCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
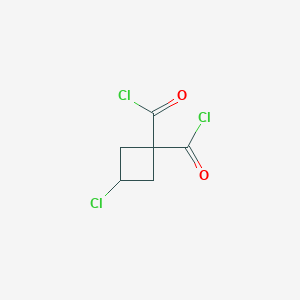
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
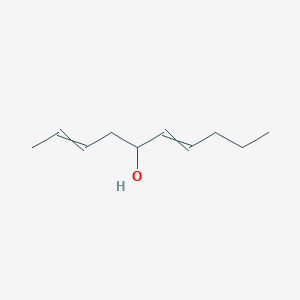
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
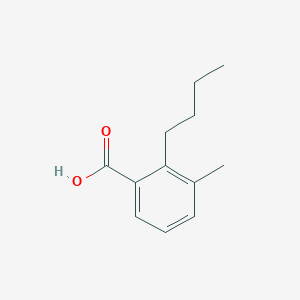
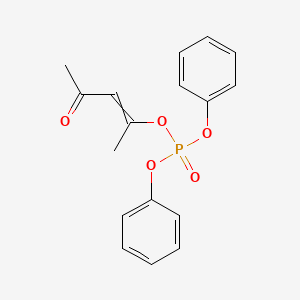
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

